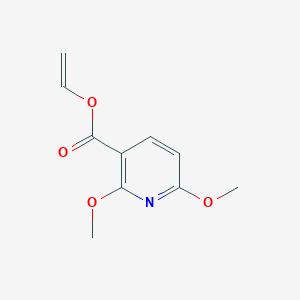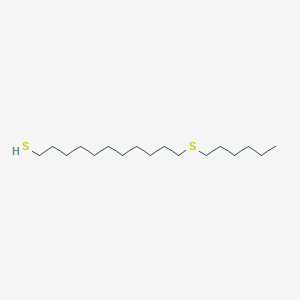
11-(Hexylsulfanyl)undecane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(Hexylsulfanyl)undecane-1-thiol is an organic compound belonging to the class of thiols, characterized by the presence of a sulfur atom bonded to a hydrogen atom. Thiols are known for their distinctive odors and their ability to form strong bonds with metals. This compound is particularly interesting due to its long carbon chain and the presence of both a thiol and a sulfanyl group, which can impart unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
11-(Hexylsulfanyl)undecane-1-thiol can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of an alkyl halide with a thiol or thiolate. For instance, the reaction of 1-bromo-11-(hexylsulfanyl)undecane with sodium hydrosulfide can yield the desired thiol compound . Another approach involves the use of thiourea as a nucleophile, which reacts with the alkyl halide to form an isothiouronium salt intermediate. This intermediate is then hydrolyzed to produce the thiol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nucleophilic substitution reactions using readily available alkyl halides and thiourea. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like ethyl acetate for purification .
Análisis De Reacciones Químicas
Types of Reactions
11-(Hexylsulfanyl)undecane-1-thiol undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Iodine, bromine, and hydrogen peroxide are commonly used for the oxidation of thiols.
Reducing Agents: Zinc and hydrochloric acid are effective in reducing disulfides back to thiols.
Nucleophiles: Thiourea and sodium hydrosulfide are frequently used in the synthesis of thiols from alkyl halides
Major Products
Disulfides: Formed from the oxidation of thiols.
Thiols: Produced from the reduction of disulfides or nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
11-(Hexylsulfanyl)undecane-1-thiol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 11-(Hexylsulfanyl)undecane-1-thiol involves its ability to form strong bonds with metal surfaces, creating a stable monolayer. This property is utilized in various applications, including biosensors and surface modifications. The thiol group can also participate in redox reactions, which are important in biological systems and industrial processes .
Comparación Con Compuestos Similares
Similar Compounds
1-Undecanethiol: Similar in structure but lacks the hexylsulfanyl group.
11-Mercapto-1-undecanol: Contains a hydroxyl group instead of a hexylsulfanyl group.
1-Dodecanethiol: Has a longer carbon chain but lacks the hexylsulfanyl group.
Uniqueness
11-(Hexylsulfanyl)undecane-1-thiol is unique due to the presence of both a thiol and a hexylsulfanyl group, which imparts distinct chemical properties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds .
Propiedades
Número CAS |
255716-90-6 |
|---|---|
Fórmula molecular |
C17H36S2 |
Peso molecular |
304.6 g/mol |
Nombre IUPAC |
11-hexylsulfanylundecane-1-thiol |
InChI |
InChI=1S/C17H36S2/c1-2-3-4-13-16-19-17-14-11-9-7-5-6-8-10-12-15-18/h18H,2-17H2,1H3 |
Clave InChI |
RUGSSPZAXMIGPA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCSCCCCCCCCCCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-N-methyl-3-oxobutanamide](/img/structure/B14244681.png)
![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14244684.png)

![1,4-bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene](/img/structure/B14244691.png)
![({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene](/img/structure/B14244693.png)
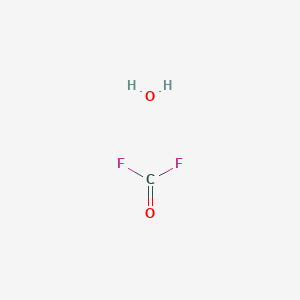
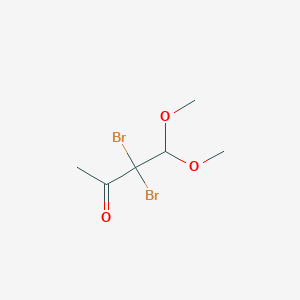

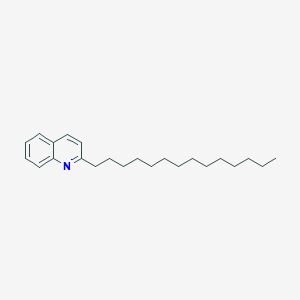
![N-{4-[4-(3-Chlorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14244722.png)
![Bis[2-(2-ethoxyethoxy)ethyl] decanedioate](/img/structure/B14244725.png)
